molecular formula C18H26N4O B2747788 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone CAS No. 2198055-53-5

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone

Cat. No.: B2747788
CAS No.: 2198055-53-5
M. Wt: 314.433
InChI Key: HJEJQJXJZOEFLA-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a useful research compound. Its molecular formula is C18H26N4O and its molecular weight is 314.433. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Adsorption Studies

Research on triazole derivatives, such as 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APMT), using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has highlighted their significant noncovalent interactions and stability at high temperatures, which are crucial for pharmaceutical applications. The study focuses on the local reactive properties, Fukui functions, and the strongest noncovalent interactions between the compound's constituents, demonstrating its potential for stability in pharmaceutical applications (Al-Ghulikah et al., 2021).

Synthesis and Biological Activity

The synthesis and evaluation of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives for their antimicrobial and anti-inflammatory activities have been explored. Some derivatives exhibited good to moderate activities against Gram-positive bacteria, and certain compounds showed promising anti-inflammatory activities, demonstrating the chemical framework's potential for developing new pharmaceuticals (Al-Omar et al., 2010).

Structural Characterization and Chemical Synthesis

Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have provided insights into their synthesis, structural characterization, and potential applications. The piperidine ring's chair conformation and the distorted tetrahedral geometry around the sulfur atom highlight the compound's structural stability, which is essential for its practical applications (Karthik et al., 2021).

Properties

IUPAC Name

1-adamantyl-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)21-5-1-16(2-6-21)22-19-3-4-20-22/h3-4,13-16H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEJQJXJZOEFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.